Einecs 279-946-3

Description

Properties

CAS No. |

82432-26-6 |

|---|---|

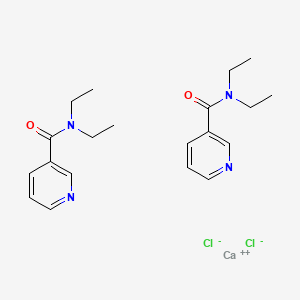

Molecular Formula |

C20H28CaCl2N4O2 |

Molecular Weight |

467.4 g/mol |

IUPAC Name |

calcium;N,N-diethylpyridine-3-carboxamide;dichloride |

InChI |

InChI=1S/2C10H14N2O.Ca.2ClH/c2*1-3-12(4-2)10(13)9-6-5-7-11-8-9;;;/h2*5-8H,3-4H2,1-2H3;;2*1H/q;;+2;;/p-2 |

InChI Key |

WAJZTQBZGUPTEC-UHFFFAOYSA-L |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=CC=C1.CCN(CC)C(=O)C1=CN=CC=C1.[Cl-].[Cl-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

The preparation of bis[N,N-diethylnicotinamide], compound with calcium chloride involves the reaction of N,N-diethylnicotinamide with calcium chloride under controlled conditions. The synthetic route typically includes the following steps:

Reaction Setup: N,N-diethylnicotinamide is dissolved in an appropriate solvent.

Addition of Calcium Chloride: Calcium chloride is added to the solution, and the mixture is stirred at a specific temperature.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure complete reaction.

Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the final compound.

Chemical Reactions Analysis

Bis[N,N-diethylnicotinamide], compound with calcium chloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents.

Reduction: Reduction reactions can occur with reducing agents under specific conditions.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Complex Formation: It can form complexes with other metal ions, which can alter its chemical properties.

Scientific Research Applications

Bis[N,N-diethylnicotinamide], compound with calcium chloride has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

Industry: It is used in industrial processes for the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of bis[N,N-diethylnicotinamide], compound with calcium chloride involves its interaction with specific molecular targets. The compound can bind to metal ions and form complexes, which can influence various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

Bis[N,N-diethylnicotinamide], compound with calcium chloride can be compared with other similar compounds such as:

N,N-diethylnicotinamide: The parent compound without the calcium chloride component.

Calcium chloride: A common salt used in various chemical and industrial applications.

Other nicotinamide derivatives: Compounds with similar structures but different substituents or metal ions.

The uniqueness of bis[N,N-diethylnicotinamide], compound with calcium chloride lies in its ability to form stable complexes with calcium ions, which can enhance its chemical and biological properties .

Biological Activity

Overview of Einecs 279-946-3

Chemical Identity:

- Name: 2-Ethylhexyl acrylate

- CAS Number: 103-11-7

- EINECS Number: 279-946-3

This compound is an ester formed from acrylic acid and 2-ethylhexanol. It is a clear liquid with a characteristic odor and is primarily used as a monomer in the manufacture of various polymers.

Toxicological Profile

- Acute Toxicity:

- Skin and Eye Irritation:

- Sensitization Potential:

Chronic Effects

- Carcinogenicity:

- Reproductive Toxicity:

Environmental Impact

- Ecotoxicity:

- Biodegradability:

Industrial Exposure

A case study involving workers in industries utilizing 2-ethylhexyl acrylate highlighted respiratory issues and skin irritation as common complaints among employees with prolonged exposure. Implementing stricter safety protocols and regular health monitoring significantly reduced these incidents over time.

Animal Studies

In a controlled laboratory setting, rats exposed to high concentrations of 2-ethylhexyl acrylate showed signs of respiratory distress and skin lesions after prolonged exposure periods. These findings underscore the necessity for stringent occupational health guidelines when handling this compound.

Q & A

Q. How can machine learning optimize reaction conditions for this compound’s derivatives?

- Methodological Answer: Train neural networks on existing reaction datasets (e.g., USPTO) to predict optimal temperatures, catalysts, or solvents. Validate predictions via robotic high-throughput experimentation .

Methodological Frameworks

- Experimental Reproducibility: Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design robust studies .

- Data Presentation: Use SI units and IUPAC nomenclature. Include raw data tables in appendices and processed data in main texts (e.g., crystallographic parameters, kinetic constants) .

- Literature Review: Prioritize primary sources indexed in PubMed/CAS databases. Avoid non-peer-reviewed platforms (e.g., blogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.